molecular formula C10H7BrN2OS B3594999 5-bromo-N-(pyridin-3-yl)thiophene-2-carboxamide

5-bromo-N-(pyridin-3-yl)thiophene-2-carboxamide

Cat. No.: B3594999
M. Wt: 283.15 g/mol
InChI Key: ZZEVIWOACHSMCT-UHFFFAOYSA-N
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Description

5-Bromo-N-(pyridin-3-yl)thiophene-2-carboxamide is a thiophene-based amide derivative featuring a bromine substituent at the 5-position of the thiophene ring and a pyridin-3-yl group attached via an amide linkage. These compounds are typically synthesized via condensation reactions between 5-bromothiophene-2-carboxylic acid and nitrogen-containing heterocycles, often mediated by reagents like TiCl₄ or coupling agents such as DCC/DMAP . Key applications include their exploration in nonlinear optics (NLO) and as precursors for Suzuki cross-coupling reactions to generate diverse aryl/heteroaryl derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-pyridin-3-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2OS/c11-9-4-3-8(15-9)10(14)13-7-2-1-5-12-6-7/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEVIWOACHSMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(pyridin-3-yl)thiophene-2-carboxamide typically involves the condensation of 5-bromothiophene-2-carboxylic acid with pyridin-3-amine. This reaction is often mediated by coupling agents such as TiCl4 . The reaction conditions usually involve heating the reactants in a suitable solvent, such as dioxane, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(pyridin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling would result in the formation of various aryl-substituted thiophene derivatives .

Scientific Research Applications

5-bromo-N-(pyridin-3-yl)thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-(pyridin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Impact : Pyrazine and pyridine derivatives generally achieve higher yields (72–80%) compared to pyrazole analogs (42–68%), likely due to steric and electronic effects during condensation .
  • Substituent Effects : Electron-rich aryl boronic acids in Suzuki reactions yield higher products (e.g., 72% for 4a) than electron-deficient analogs (e.g., 37% for 4n) .

Electronic and Reactivity Descriptors

Table 2: Computational Reactivity Parameters
Compound HOMO-LUMO Gap (eV) Electrophilicity Index (ω, eV) Electronic Chemical Potential (eV) Hyperpolarizability (Hartrees)
Pyrazol-3-yl derivative (9f) 4.2 1.8 -4.5 Best in series
Pyrazin-2-yl derivative (4l) 3.6 2.1 -3.9 8583.80
Pyrazin-2-yl derivative (4i) 3.9 1.9 -3.88 (highest) 6502.40

Key Observations :

  • NLO Performance : Pyrazin-2-yl derivatives exhibit superior hyperpolarizability (e.g., 8583.80 Hartrees for 4l) compared to pyrazol-3-yl analogs, attributed to extended π-conjugation across thiophene, pyrazine, and aryl groups .
  • Reactivity Trends: Lower HOMO-LUMO gaps correlate with higher reactivity.

Stability and Functional Group Interactions

  • Steric Effects : Bulky substituents (e.g., trifluoromethyl in 4n) reduce Suzuki coupling yields (37%) due to steric hindrance .
  • Protection/Deprotection : Pyrazole derivatives require careful protection strategies (e.g., tert-butyl carbamate) to prevent undesired deprotection during synthesis .

Biological Activity

5-bromo-N-(pyridin-3-yl)thiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and antitumor research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant studies.

Chemical Structure and Properties

This compound has the molecular formula C10H7BrN2OS. The compound features a thiophene ring substituted with a bromine atom and a pyridine moiety, which contributes to its biological properties. The structure can be represented as follows:

5 bromo N pyridin 3 yl thiophene 2 carboxamide\text{5 bromo N pyridin 3 yl thiophene 2 carboxamide}

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromothiophene-2-carboxylic acid with pyridine derivatives under specific conditions that facilitate the formation of the carboxamide linkage. Various methods have been reported, including one-pot reactions using titanium tetrachloride as a catalyst, yielding moderate to high purity and yield.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various strains of bacteria, particularly those producing extended-spectrum beta-lactamases (ESBL). For instance, a study demonstrated that this compound exhibited significant activity against ESBL-producing Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antibacterial properties.

Table 1: Antibacterial Activity Data

CompoundBacterial StrainMIC (mg/mL)Zone of Inhibition (mm)
This compoundE. coli ST1312015 ± 2
ControlE. coli ST131-0

The results suggest that the compound's structural features contribute to its ability to inhibit bacterial growth effectively.

Antitumor Activity

In addition to its antibacterial properties, this compound has shown promise in cancer research. Studies indicate that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation.

Case Studies and Research Findings

  • Study on Antibacterial Properties :
    • A study conducted by researchers evaluated the binding interactions of this compound with the active site of beta-lactamase enzymes in E. coli. Molecular docking studies revealed strong interactions, indicating potential as a novel inhibitor against antibiotic-resistant strains .
  • Antitumor Mechanism Investigation :
    • Another research effort focused on the antitumor effects of this compound on human cancer cell lines. The findings indicated that it could significantly reduce cell viability through apoptosis induction and modulation of cell cycle progression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-N-(pyridin-3-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

  • The compound is synthesized via multistep reactions, typically starting with brominated thiophene precursors and pyridine derivatives. Key methods include amide coupling (e.g., using EDC/HOBt or DCC) and Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups.
  • Optimization parameters :

  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM) for improved solubility .
  • Temperature : Controlled heating (60–80°C) to avoid side reactions like debromination .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency; yields >75% reported under inert atmospheres .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine at C5 of thiophene; pyridine ring integration).
  • X-ray crystallography : Resolves 3D conformation, highlighting intermolecular interactions (e.g., π-π stacking between thiophene and pyridine rings) .
  • Mass spectrometry (HRMS) : Validates molecular formula (C₁₀H₈BrN₂OS) and isotopic patterns for bromine .

Q. What preliminary biological activities have been reported, and how are these assays designed?

  • In vitro kinase inhibition : Screened against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays. IC₅₀ values range 0.5–2.0 µM, suggesting moderate activity .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-dependent response curves. Note: Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration, incubation time) .

Advanced Research Questions

Q. How can computational methods predict and resolve contradictions in reactivity or bioactivity data?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to explain bromine’s role in electrophilic substitution .
  • Molecular docking : Identifies binding poses with protein targets (e.g., EGFR’s ATP-binding pocket). Discrepancies between predicted and experimental IC₅₀ may stem from solvation effects or protein flexibility .

Q. What strategies address low yields in large-scale synthesis, and how are impurities characterized?

  • Byproduct analysis : HPLC-MS detects debrominated intermediates or dimerization products. Adjusting stoichiometry of coupling reagents (e.g., excess pyridine-3-amine) minimizes these .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol improves purity (>98%) .

Q. How do structural modifications (e.g., replacing bromine with other halogens) impact physicochemical properties?

  • Comparative studies :

  • LogP : Bromine increases lipophilicity (LogP = 2.8) vs. chloro analogs (LogP = 2.1), affecting membrane permeability .
  • Thermal stability : TGA shows decomposition at 220°C for bromo vs. 195°C for fluoro derivatives, linked to Br’s higher atomic mass .

Data Contradiction Analysis

Q. Why do some studies report potent kinase inhibition while others show negligible activity?

  • Possible factors :

  • Protein isoform specificity : Variations in kinase isoforms (e.g., EGFR T790M vs. wild-type) alter binding affinities .
  • Redox conditions : Bromine’s susceptibility to reduction in cellular environments may deactivate the compound .

Q. How can conflicting solubility data (DMSO vs. aqueous buffers) be reconciled?

  • Methodological review :

  • Dynamic Light Scattering (DLS) : Aggregation in aqueous buffers (pH 7.4) reduces apparent solubility. Use of co-solvents (e.g., 10% PEG-400) improves dispersion .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction atmosphere (N₂/Ar), moisture control, and catalyst batch numbers .
  • Bioassay validation : Include positive controls (e.g., staurosporine for kinase assays) and triplicate measurements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-N-(pyridin-3-yl)thiophene-2-carboxamide
Reactant of Route 2
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5-bromo-N-(pyridin-3-yl)thiophene-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.